molecular formula C19H18ClN3OS B2463809 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 851078-89-2

2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2463809
CAS No.: 851078-89-2
M. Wt: 371.88
InChI Key: WGIDRVQHJCKAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a chlorophenyl group

Scientific Research Applications

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy is necessary . Those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-5-3-8-17(14(13)2)22-18(24)12-25-19-21-9-10-23(19)16-7-4-6-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIDRVQHJCKAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.